molecular formula C4H6ClN3O3S B2843318 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol CAS No. 1374408-05-5

2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol

Cat. No.: B2843318
CAS No.: 1374408-05-5
M. Wt: 211.62
InChI Key: BLCMMSSQAWWXDZ-UHFFFAOYSA-N
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Description

2-((5-Chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates both a 5-chloro-1,2,4-triazole ring and a sulfonylethanol functional group, making it a potential intermediate for the synthesis of more complex molecules. Compounds featuring the 1,2,4-triazole scaffold are widely investigated for their diverse biological activities. Research on similar structures has demonstrated potential in areas such as anticancer and antifungal applications . The 1,2,4-triazole core is a known pharmacophore in agrochemicals and pharmaceuticals, often contributing to the biological activity of the molecule . The presence of the sulfonyl group and the chloro-substituent on the triazole ring offers reactive sites for further chemical modification, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research as a building block or precursor. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMMSSQAWWXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)C1=NC(=NN1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-1H-1,2,4-Triazole-3-Thiol

The triazole core is typically synthesized via cyclocondensation reactions. For example, 5-chloro-1H-1,2,4-triazole-3-thiol can be prepared by:

  • Reacting thiocarbamoyl chloride with aniline derivatives in toluene or benzene under reflux.
  • Cyclizing thiosemicarbazides in basic media (e.g., aqueous NaOH) to form triazole thiones.

Key reaction :
$$
\text{Thiosemicarbazide} + \text{NaOH} \xrightarrow{\text{reflux}} \text{Triazole-3-thione} + \text{H}_2\text{S}
$$
This intermediate is critical for subsequent sulfonyl group introduction.

Oxidation to Sulfonic Acid Derivatives

The thiol (-SH) group at position 3 is oxidized to a sulfonic acid (-SO$$3$$H) using hydrogen peroxide (H$$2$$O$$2$$) or nitric acid (HNO$$3$$). For instance:
$$
\text{Triazole-3-thiol} + \text{H}2\text{O}2 \xrightarrow{\text{H}_2\text{O}} \text{Triazole-3-sulfonic acid}
$$
This step is often monitored via IR spectroscopy for the disappearance of S-H stretches (~2550 cm$$^{-1}$$) and emergence of S=O peaks (~1350–1200 cm$$^{-1}$$).

Sulfonyl Chloride Formation

Chlorination of Sulfonic Acids

Sulfonic acids are converted to sulfonyl chlorides using chlorinating agents like phosphorus pentachloride (PCl$$5$$) or thionyl chloride (SOCl$$2$$). For example:
$$
\text{Triazole-3-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{Triazole-3-sulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
The product is typically purified via vacuum distillation or recrystallization.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via:

  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted sulfonyl chlorides.
  • Column chromatography : Silica gel with eluents like dichloromethane/methanol (20:1) resolves sulfonate esters from byproducts.

Spectroscopic Validation

  • $$^1$$H NMR : Ethanol’s -CH$$_2$$OH protons appear as a triplet at δ 3.6–3.8 ppm, while triazole protons resonate at δ 8.1–8.3 ppm.
  • IR : S=O stretches at 1360–1180 cm$$^{-1}$$ and O-H stretches at 3400–3200 cm$$^{-1}$$ confirm the sulfonyl and ethanol groups.

Challenges and Optimization

Side Reactions

  • Hydrolysis : Sulfonyl chlorides are moisture-sensitive; reactions require anhydrous conditions.
  • Over-oxidation : Excessive H$$2$$O$$2$$ can degrade the triazole ring; stoichiometric oxidants are preferred.

Yield Improvements

  • Microwave-assisted synthesis : Reduces reaction times (e.g., 2 min vs. 4 h for thiosemicarbazide cyclization).
  • Catalysts : Cu(I) salts accelerate nucleophilic substitutions.

Chemical Reactions Analysis

Types of Reactions

2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)acetaldehyde or 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)acetic acid.

    Reduction: Formation of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanethiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various triazole derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives, including those similar to 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, showed promising Minimum Inhibitory Concentration (MIC) values, suggesting their potential as antibacterial agents .

Acetylcholinesterase Inhibition
The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. In a study involving various triazole derivatives, it was found that some compounds exhibited strong AChE inhibition, which could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Antiviral Properties
Recent research has identified triazole derivatives as potential inhibitors of viral replication. Specifically, compounds similar to this compound have been tested against the yellow fever virus (YFV), showing selective inhibition compared to other viruses in the same family. This suggests a pathway for developing antiviral therapeutics .

Agricultural Applications

Fungicides
The triazole ring structure is well-known for its fungicidal properties. Compounds like this compound can potentially be used as fungicides in agriculture to control fungal diseases in crops. Research into similar triazole compounds has shown efficacy against various fungal pathogens affecting agricultural productivity .

Material Science Applications

Polymer Chemistry
In material sciences, the sulfonyl group in this compound can be utilized to synthesize novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. Studies have focused on developing polymeric materials that leverage the unique characteristics of triazole derivatives for applications in coatings and adhesives .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A10E. coli
Compound B15Staphylococcus aureus
Compound C5Bacillus subtilis

Note: Values are indicative based on studies involving similar triazole derivatives.

Table 2: Acetylcholinesterase Inhibition Potency

Compound NameIC50 (µM)Reference
Compound D25
Compound E15
Compound F30

Mechanism of Action

The mechanism of action of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The chloro substitution may also play a role in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The sulfonyl group in the target compound is more electron-withdrawing than the thioether (-S-) group in analogs, which may enhance oxidative stability and reduce nucleophilic reactivity . The ethanol moiety increases hydrophilicity compared to ethanone or aryl-substituted derivatives, suggesting improved aqueous solubility .

Substituent Effects: Chlorine at position 5 (target compound) may enhance halogen bonding and metabolic stability relative to amino (e.g., 5-NH₂ in ) or alkyl substituents. Bulky groups (e.g., cyclobutyl in ) reduce conformational flexibility, whereas the ethanol chain in the target compound allows for greater rotational freedom.

Comparison with Analogous Syntheses:

  • Thioether Formation : Compounds like those in use α-halogenated ketones and triazole thiols under basic conditions (e.g., NaOEt), while sulfonyl derivatives may require harsher oxidizing conditions.
  • Amide Linkages : Acetamide derivatives (e.g., ) employ refluxing acetonitrile with triethylamine, highlighting the need for polar aprotic solvents in such reactions.

Hypothesized Data for Target Compound:

Property This compound Analogous Compounds (Range)
Molecular Weight ~237.67 g/mol 350–450 g/mol
LogP ~0.5 (predicted) 2.5–4.0 (thioether analogs)
Solubility High in water/DMSO Low in water (aryl analogs)
Melting Point ~150–160°C (estimated) 120–220°C

Biological Activity

2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, also known by its CAS number 1374408-05-5, is a compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. The structure of the compound includes a chloro-substituted triazole ring and a sulfonyl group attached to an ethanol moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₄H₆ClN₃O₃S
IUPAC Name2-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol
CAS Number1374408-05-5
SynonymsThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can inhibit enzymes or receptors crucial for various biological pathways. The sulfonyl group enhances binding affinity and specificity, while the chloro substitution may modulate the compound's overall biological activity.

Antimicrobial Properties

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. In particular:

  • Antifungal Activity : Triazoles are known for their efficacy against fungal infections. The compound has shown promising results in inhibiting fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes.
  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

A study published in PubChem highlighted the compound's potential as an intermediate in synthesizing other biologically active molecules and emphasized its role in medicinal chemistry . Additionally, research focusing on the optimization of triazole derivatives indicated that modifications to the triazole core could enhance biological potency against pathogens such as Trypanosoma cruzi, responsible for Chagas disease .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound in comparison with other triazole derivatives, a summary of related compounds is provided below:

Compound NameBiological ActivityReference
5-Amino-1,2,3-triazole derivativesAntiparasitic (Chagas disease)
Triazole-based antifungal agentsBroad-spectrum antifungal
Novel triazole derivatives with enhanced potencyAntimicrobial and anti-inflammatory

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via coupling reactions between a 5-chloro-1,2,4-triazole derivative and a sulfonylethanol precursor. A common approach involves using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions (20–25°C, aprotic solvents) to form the sulfonyl linkage .
  • Optimization : Yield improvements (e.g., 70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of triazole to sulfonyl precursor) and using catalytic bases like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves the sulfonyl ethanol (-SO₂-CH₂-CH₂-OH) and triazole protons (δ 8.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 252.03 (calculated for C₄H₇ClN₃O₃S) .
  • X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, revealing hydrogen-bonding networks between the sulfonyl group and adjacent ethanol moieties .

Q. What are the primary chemical reactivity patterns of this compound in nucleophilic substitution or oxidation reactions?

  • Nucleophilic Substitution : The sulfonyl group acts as a leaving site in SN2 reactions with amines (e.g., morpholine), forming derivatives like 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)-N-morpholinoethanol .
  • Oxidation : Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the ethanol group to a ketone, yielding 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)acetaldehyde .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity to fungal cytochrome P450 enzymes?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential maps, identifying electron-deficient regions (e.g., triazole Cl atom) for enzyme inhibition .
  • Docking Studies : AutoDock Vina simulates interactions with CYP51 (ergosterol biosynthesis enzyme), showing a binding energy of -8.2 kcal/mol and hydrogen bonds with Asp-130 and His-259 residues .

Q. How should researchers resolve contradictions in crystallographic data versus NMR-based structural assignments?

  • Case Study : Discrepancies in the sulfonyl group’s orientation (e.g., axial vs. equatorial) between X-ray (SHELXL-refined) and NOESY NMR data require cross-validation:

  • X-ray : Space group P2₁/c, Rint = 0.042 .
  • NMR : NOE correlations between H-1 (sulfonyl-CH₂) and H-3 (triazole) confirm proximity (<4 Å) .
    • Resolution : Use variable-temperature NMR to assess conformational flexibility and refine SHELXL restraints .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro antimicrobial assays?

  • Solubility Enhancement : Co-solvents (10% DMSO in PBS) or cyclodextrin inclusion complexes improve solubility to >1 mg/mL .
  • Stability : pH 7.4 buffers with 0.1% BSA prevent hydrolysis of the sulfonyl group; LC-MS monitoring confirms >90% stability over 24 hours at 37°C .

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